molecular formula C14H18N2O5 B355835 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid CAS No. 940469-63-6

4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid

Cat. No.: B355835
CAS No.: 940469-63-6
M. Wt: 294.3g/mol
InChI Key: NQIIUUJHUFISOL-UHFFFAOYSA-N
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Description

4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyethyl group, an anilino group, and a butanoic acid moiety. Its molecular formula is C14H18N2O5, and it has a molecular weight of 294.30 g/mol .

Scientific Research Applications

Chemistry

In chemistry, 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules. It may also serve as a probe in biochemical assays.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Anilino Intermediate: The initial step involves the reaction of 4-nitroaniline with 2-methoxyethylamine under controlled conditions to form the intermediate 4-(2-methoxyethylamino)aniline.

    Carbamoylation: The intermediate is then subjected to carbamoylation using phosgene or a similar reagent to introduce the carbonyl group, resulting in 4-(4-{[(2-methoxyethyl)amino]carbonyl}anilino).

    Butanoic Acid Addition: Finally, the addition of succinic anhydride to the carbamoylated intermediate under acidic or basic conditions yields the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The methoxyethyl group and the anilino moiety can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The carbonyl groups can participate in nucleophilic addition reactions, further influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-{[(2-Hydroxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    4-(4-{[(2-Ethoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid: Contains an ethoxyethyl group, offering different reactivity and solubility properties.

Uniqueness

4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is unique due to its methoxyethyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[4-(2-methoxyethylcarbamoyl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-21-9-8-15-14(20)10-2-4-11(5-3-10)16-12(17)6-7-13(18)19/h2-5H,6-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIIUUJHUFISOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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